![molecular formula C22H26FN3O2 B7454864 [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)
[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone, also known as FPM, is a small molecule that has been widely studied for its potential therapeutic applications. FPM is a piperazine derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone is not fully understood. However, studies have suggested that [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone may exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce pain and inflammation, and inhibit the growth and proliferation of cancer cells. [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone is its versatility in terms of its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties, making it a potential candidate for the treatment of a wide range of disorders. However, one of the limitations of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone is its relatively low solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone. One area of interest is the development of more efficient synthesis methods for [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone, which may improve its availability for experimental use. Additionally, further studies are needed to fully understand the mechanism of action of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone and its potential use in the treatment of various disorders. Finally, the development of novel formulations of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone, such as nanoparticles or liposomes, may improve its bioavailability and efficacy in vivo.
Méthodes De Synthèse
The synthesis of [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone can be achieved through a multi-step process. The first step involves the synthesis of 4-fluoroaniline, which is then reacted with 2-nitrobenzaldehyde to form 2-(4-fluoroanilino)benzaldehyde. This intermediate is then reacted with 4-(oxolan-2-ylmethyl)piperazine to form [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone. The purity of the final product can be confirmed by various analytical techniques such as NMR, HPLC, and mass spectrometry.
Applications De Recherche Scientifique
[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, [2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
[2-(4-fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O2/c23-17-7-9-18(10-8-17)24-21-6-2-1-5-20(21)22(27)26-13-11-25(12-14-26)16-19-4-3-15-28-19/h1-2,5-10,19,24H,3-4,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIDJECESQFJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCN(CC2)C(=O)C3=CC=CC=C3NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

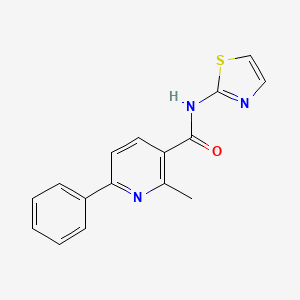
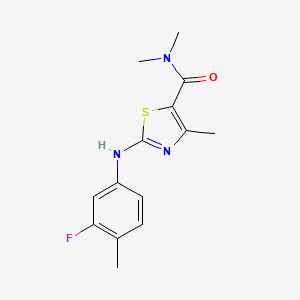
![4-[4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B7454798.png)
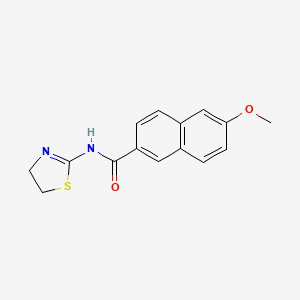
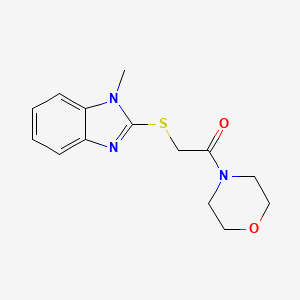
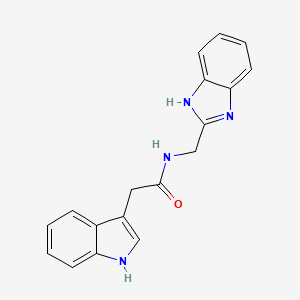
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7454825.png)
![2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-phenylacetamide](/img/structure/B7454834.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7454836.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7454843.png)
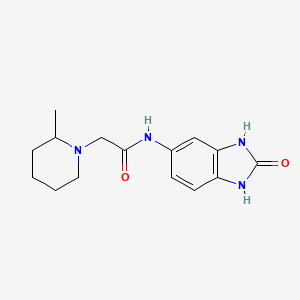
![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)
![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7454882.png)
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)